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molecular formula C13H18N4 B8539522 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-4-ylamine

1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-4-ylamine

Cat. No. B8539522
M. Wt: 230.31 g/mol
InChI Key: ICTBJQFRVQXRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071182B2

Procedure details

4-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole (1.90 g, 7.30 mmol), iron powder (4.10 g, 73.4 mmol), and ammonium chloride (0.200 g, 3.65 mmol) were suspended in a 4:1 solution of ethanol/H2O. The mixture was heated to reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was taken up and stirred in triethylamine/ethyl acetate (1/4, 30 mL) for 15 minutes and filtered through a plug of silica gel. The silica gel was rinsing with triethylamine/ethyl acetate (1/4) and combined filtrate concentrated under reduced pressure to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.62 (m, 4H), 2.44 (m, 4H), 2.81 (t, 2H, J=6.78), 4.34 (t, 2H, J=6.78), 5.73 (s, 2H), 6.13 (m, 1H), 6.66 (m, 1H), 7.01 (m, 1H), 8.05 (s, 1H); MS (DCI/NH3) m/z 231 [M+H]+.
Name
4-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three
Name
ethanol H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][N:8]2[CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)([O-])=O.[Cl-].[NH4+]>[Fe].C(O)C.O>[N:15]1([CH2:14][CH2:13][N:8]2[C:9]3[C:5](=[C:4]([NH2:1])[CH:12]=[CH:11][CH:10]=3)[CH:6]=[N:7]2)[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2,4.5|

Inputs

Step One
Name
4-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=NN(C2=CC=C1)CCN1CCCC1
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
ethanol H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in triethylamine/ethyl acetate (1/4, 30 mL) for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
WASH
Type
WASH
Details
The silica gel was rinsing with triethylamine/ethyl acetate (1/4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCCC1)CCN1N=CC2=C(C=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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